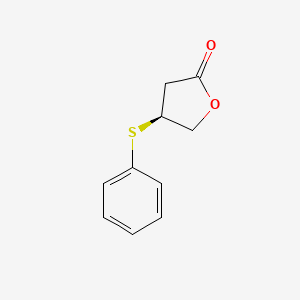![molecular formula C25H27BrS B14283637 1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene CAS No. 156881-08-2](/img/structure/B14283637.png)
1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene is an organic compound that features a benzene ring structure with a bromohexylsulfanyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene typically involves the reaction of tribenzylmethane with 6-bromohexylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form the corresponding hexylsulfanyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexylsulfanyl derivative.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene involves its interaction with specific molecular targets and pathways. The bromohexylsulfanyl group can interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-[(3-Bromopropoxy)methanetriyl]tribenzene
- 1,1’,1’'-[(4-Phenylbutoxy)methanetriyl]tribenzene
- 1,1’,1’'-({[(Methylsulfanyl)methyl]sulfanyl}methanetriyl)tribenzene
Uniqueness
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene is unique due to its specific bromohexylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Eigenschaften
CAS-Nummer |
156881-08-2 |
|---|---|
Molekularformel |
C25H27BrS |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
[6-bromohexylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27BrS/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2 |
InChI-Schlüssel |
GNMPPPGKPWLKDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
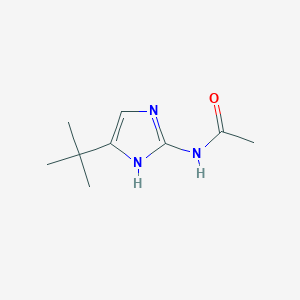
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
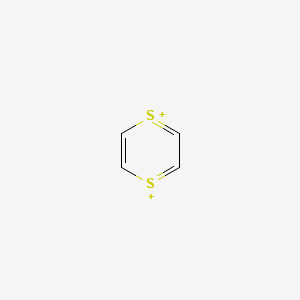
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
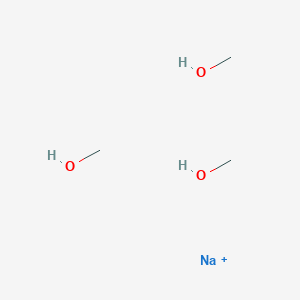
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
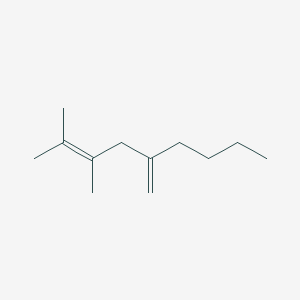

![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
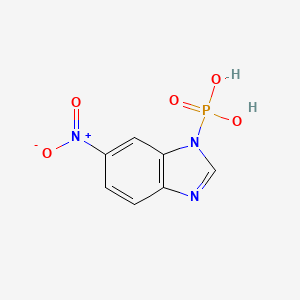
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
